

Application Notes and Protocols for 4-Aminoresorcinol Hydrochloride

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Compound of Interest

Compound Name: 4-Aminobenzene-1,3-diol
hydrochloride

Cat. No.: B051422

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the properties, synthesis, and key applications of 4-Aminoresorcinol hydrochloride. Detailed experimental protocols are provided for its use as an enzyme inhibitor and in dye synthesis, based on established chemical principles.

Compound Properties and Safety Information

4-Aminoresorcinol hydrochloride is a versatile organic compound with applications in various fields of chemical and biological research.^[1]

Table 1: Physicochemical Properties of 4-Aminoresorcinol Hydrochloride

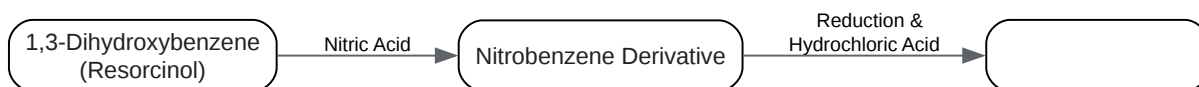
Property	Value	Reference
Molecular Formula	C ₆ H ₈ ClNO ₂	[1][2]
Molecular Weight	161.59 g/mol	[1][2]
Appearance	White crystalline solid/powder	[1]
Melting Point	220 °C (decomposes)	[1][3]
Solubility	High solubility in water	[1]
Stability	Hygroscopic	[3]
Synonyms	4-Amino-1,3-benzenediol hydrochloride, 2,4- Dihydroxyaniline hydrochloride	[4]
CAS Number	34781-86-7	[2]

Table 2: Safety and Handling Information

Hazard	Precaution	Reference
Health Hazards	Harmful if swallowed. Causes serious eye irritation.	[5]
Environmental Hazards	Toxic to aquatic life with long-lasting effects.	[5]
Personal Protective Equipment	Wear protective gloves, goggles, and clothing.	[1]
Handling	Avoid contact with eyes, skin, and respiratory tract. Do not eat, drink, or smoke when using.	[1][5]
Storage	Store in a dry, ventilated, and sealed container at -20°C, away from open flames and oxidizing agents.	[1][2]

Synthesis of 4-Aminoresorcinol Hydrochloride

A common synthetic route for 4-Aminoresorcinol hydrochloride involves a two-step process starting from 1,3-dihydroxybenzene (resorcinol).^[1]



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Caption: Synthesis of 4-Aminoresorcinol hydrochloride.

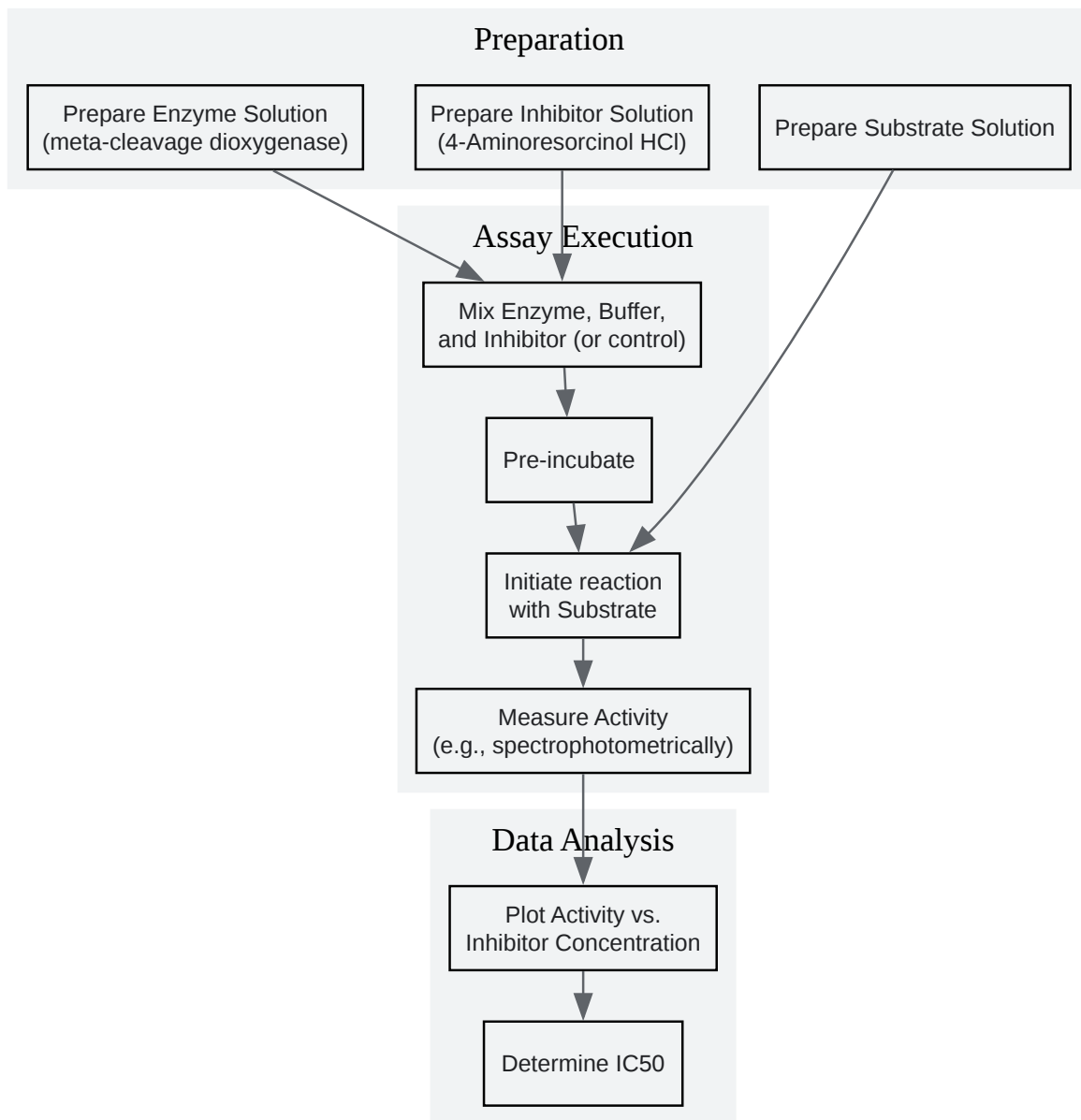
Protocol: Synthesis of 4-Aminoresorcinol Hydrochloride^[1]

- Nitration of Resorcinol: React 1,3-dihydroxybenzene with nitric acid to yield a nitrobenzene derivative. This reaction should be performed under controlled temperature conditions due to its exothermic nature.
- Reduction and Salt Formation: The resulting nitrobenzene derivative is then reduced to the corresponding amine. The reduction can be achieved using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.
- Hydrochlorination: Following the reduction, the amine is treated with hydrochloric acid to form the stable hydrochloride salt, 4-Aminoresorcinol hydrochloride, which can then be isolated and purified.

Applications and Experimental Protocols

Enzyme Inhibition: Inhibition of Meta-Cleavage Dioxygenase

4-Aminoresorcinol hydrochloride is a known inhibitor of the meta-cleavage dioxygenase enzyme.^{[6][7][8][9][10][11]} The following is a general protocol for an enzyme inhibition assay that can be adapted to study the inhibitory effect of this compound.



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Caption: Workflow for an enzyme inhibition assay.

Protocol: Enzyme Inhibition Assay

- Reagent Preparation:

- Prepare a stock solution of meta-cleavage dioxygenase in a suitable buffer (e.g., phosphate or Tris-HCl buffer) at a specific pH.
- Prepare a stock solution of the substrate for the enzyme.
- Prepare a series of dilutions of 4-Aminoresorcinol hydrochloride in the same buffer.
- Assay Procedure:
 - In a microplate or cuvette, add the enzyme solution and the 4-Aminoresorcinol hydrochloride solution (or buffer for the control).
 - Pre-incubate the mixture for a defined period at a constant temperature.
 - Initiate the enzymatic reaction by adding the substrate solution.
 - Monitor the reaction progress over time using a suitable detection method, such as spectrophotometry, by measuring the change in absorbance at a specific wavelength corresponding to the product formation or substrate consumption.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Synthesis of Azo Dyes

4-Aminoresorcinol hydrochloride is used as an intermediate in the synthesis of black dyes.^[1] The following is a representative protocol for the synthesis of an azo dye, which involves diazotization of an aromatic amine followed by coupling with a coupling agent.

Protocol: Azo Dye Synthesis

- Diazotization of 4-Aminoresorcinol Hydrochloride:
 - Dissolve 4-Aminoresorcinol hydrochloride in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a cold aqueous solution of sodium nitrite (NaNO_2) to the cooled solution with constant stirring. The temperature should be maintained below 5 °C to ensure the stability of the diazonium salt formed.
- Preparation of the Coupling Component Solution:
 - Dissolve a suitable coupling agent (e.g., a phenol or an aromatic amine) in an alkaline solution (e.g., sodium hydroxide solution) and cool it in an ice bath.
- Azo Coupling:
 - Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
 - The azo dye will precipitate out of the solution. The reaction mixture should be kept cold and stirred for some time to ensure complete reaction.
- Isolation and Purification:
 - Collect the precipitated dye by filtration.
 - Wash the dye with cold water to remove any unreacted starting materials and salts.
 - The crude dye can be purified by recrystallization from a suitable solvent.

Reactant in the Preparation of Antiviral Diethers

4-Aminoresorcinol hydrochloride serves as a reactant in the synthesis of diethers that have shown antiviral activity against human rhinoviruses.[2][4] While a specific detailed protocol is not publicly available, a general synthetic approach would likely involve the Williamson ether synthesis.

General Synthetic Approach:

The phenolic hydroxyl groups of 4-Aminoresorcinol hydrochloride can be reacted with alkyl halides in the presence of a base to form the corresponding diethers. The amino group may need to be protected during this reaction to prevent side reactions. The choice of alkyl halides would determine the final structure of the diether and its potential antiviral properties.

Other Applications

- **Pharmaceutical Intermediate:** It is used as an intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#)
- **Photosensitizing and Fluorescent Dyes:** It is utilized in the preparation of dyes for specialized applications.[\[1\]](#)
- **Electrochemical Studies:** The electrochemical oxidation of 4-Aminoresorcinol hydrochloride has been studied, indicating its potential use in electrochemical applications.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

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